N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a heterocyclic compound featuring a benzoxazepine core fused with a benzenesulfonamide moiety. This compound’s structural uniqueness lies in its 3,3,5-trimethyl and 4-oxo substituents, which may influence its pharmacokinetic properties and target binding.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-10-9-13(11-15(16)20(3)17(18)21)19-25(22,23)14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELAOZIHLFURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound enhances the body’s stress response, particularly in response to oxidative stress, cold and heat stress.
Mode of Action
The compound interacts with its targets to enhance the body’s stress response. This interaction results in improved fur quality, shiny, oily, and smooth hair color, effectively increasing the commercial value of the output. It effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress.
Biochemical Pathways
It is known that the compound plays a role in enhancing the body’s stress response.
Pharmacokinetics
It is suggested that the compound enhances the body’s stress response, which could potentially influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action include enhanced stress response, improved fur quality, and reduced mortality rate caused by stress during transportation. It also reduces the incidence of PSE meat caused by slaughter stress.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzenesulfonamide. For instance, oxidative stress, cold and heat stress can enhance the body’s stress response.
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antibacterial effects.
Chemical Structure and Properties
The compound has a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol. The presence of the benzenesulfonamide moiety is significant for its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance:
- Mechanism of Action : The compound inhibits key enzymes involved in cancer cell proliferation. It has shown activity against various cancer cell lines, including breast and lung cancer cells.
- Case Study : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) cells, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.2 |
| A549 (Lung Cancer) | 6.8 |
| HeLa (Cervical) | 7.1 |
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : It reduces levels of TNF-alpha and IL-6 in vitro.
- Animal Models : In a rat model of inflammation induced by carrageenan, the compound significantly reduced paw edema compared to controls.
Antibacterial Activity
The antibacterial effects of this compound have been evaluated against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Sulfonamide Group : Known for its antibacterial properties.
- Oxazepin Ring : Contributes to the antitumor efficacy through interaction with DNA and proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural similarities with caffeic acid amides bearing 2,3,4,5-tetrahydrobenzo[b][1,4]dioxocine units (e.g., compound D9 from ). Key differences include:
The benzoxazepine core in the target compound introduces a nitrogen atom, which may enhance hydrogen-bonding interactions compared to the oxygen-rich dioxocine system in D8. The benzenesulfonamide group could improve solubility and metabolic stability relative to D9’s acrylamide moiety .
Molecular Interactions
Molecular docking studies of D9 revealed key interactions with EGFR’s hydrophobic pocket and catalytic lysine residue (K721). For the target compound, the benzenesulfonamide moiety is predicted to form hydrogen bonds with backbone amides (e.g., M793 or T790 in EGFR), while the trimethyl groups may stabilize hydrophobic interactions. However, the bulkier benzoxazepine core might reduce conformational adaptability compared to D9’s dioxocine system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
